己烷-2-磺酰氯

描述

Hexane-2-sulfonyl chloride is a type of sulfonyl chloride. It is a compound with the general formula R−S(=O)2−OH, where R is an organic alkyl or aryl group . The specific compound you’re asking about, Hexane-2-sulfonyl chloride, seems to be less common in the literature, and there may be some confusion with 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride , which has a similar name but a different structure.

Synthesis Analysis

Sulfonyl chlorides, including Hexane-2-sulfonyl chloride, can be synthesized via several methods. One common method is the oxidative chlorination of S-alkyl isothiourea salts . This process involves the use of readily accessible reagents, offers safe operations, and easy purification without chromatography .Chemical Reactions Analysis

Sulfonyl chlorides, including Hexane-2-sulfonyl chloride, are highly reactive. They can undergo various reactions, such as reacting with amines to form sulfonamides . They can also undergo reactions with other substrates such as thiols, disulfides, thioacetates, and xanthates .科学研究应用

在磺胺类抗生素分析中的应用

己烷-2-磺酰氯在确定各种生物样本中的磺胺类抗生素及其代谢物的分析方法中起着重要作用。Hoff等人(2015年)的研究中,开发了一种方法,用于分析来自不同物种的肝脏样本中的16种磺胺类药物和代谢物残留。该方法涉及使用己烷去脂样本,然后用乙腈提取,突出了己烷-2-磺酰氯在提取和清洁过程中的重要性,以实现食品安全和药物研究中磺胺类分析的准确可靠(Hoff et al., 2015)。

在电泳迁移研究中的应用

己烷及其衍生物,包括己烷-2-磺酰氯,已被研究其在各种溶剂萃取试剂存在下的电泳迁移。Lin和Osseo-Asare(1984年)研究了己烷液滴在水溶液中的电泳迁移(EM),为有机/水界面上的相互作用以及不同试剂对EM的影响提供了见解。这项研究有助于理解溶剂萃取过程,并设计出更有效的化工和环境科学中的分离技术(Lin & Osseo-Asare, 1984)。

在有机合成中的应用

己烷-2-磺酰氯的应用延伸到有机合成领域,在那里它作为各种合成途径中的关键试剂。例如,Thirupathi和Kim(2010年)展示了在α-氨基磺酮的区域选择性芳基化中使用六水合氯化铁的方法,导致不对称和双对称三芳基甲烷的合成。这项研究展示了己烷-2-磺酰氯在促进复杂有机转化中的多功能性,有助于有机化学中新材料和分子的开发(Thirupathi & Kim,2010)。

在离子液体研究中的应用

己烷-2-磺酰氯在涉及离子液体的研究中也很重要,离子液体是在低温下保持液态的盐类,在绿色化学和材料科学中有广泛的应用。Arce等人(2007年)探讨了离子液体用于芳烃与烷烃分离的应用,展示了这些材料在增强分离过程和减少环境影响方面的潜力。关于离子液体的研究,包括源自己烷-2-磺酰氯的离子液体,有助于推动可持续化学过程的发展(Arce et al., 2007)。

作用机制

安全和危害

Sulfonyl chlorides, including Hexane-2-sulfonyl chloride, are considered hazardous. They are highly flammable and may be fatal if swallowed and enters airways. They can cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, and dizziness. They are also suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

未来方向

The future directions in the field of sulfonyl chlorides, including Hexane-2-sulfonyl chloride, involve the development of safer, more efficient, and environmentally friendly methods for their synthesis . There is also interest in exploring their use in various applications, such as in the synthesis of sulfonamides and sulfonyl azides .

属性

IUPAC Name |

hexane-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-3-4-5-6(2)10(7,8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMDDAIWDUEVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

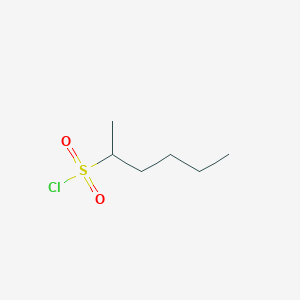

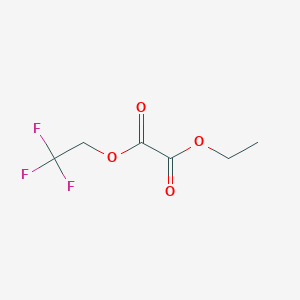

CCCCC(C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

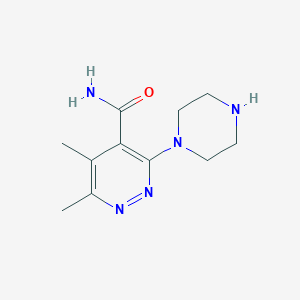

![Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1441291.png)